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Compound of Interest

Compound Name:
1-

Phenylcyclobutanecarbohydrazide

Cat. No.: B1322896

Get Quote

Compound Profile & Structural Context
1-Phenylcyclobutanecarbohydrazide is a critical scaffold in medicinal chemistry, often

serving as a precursor for spirocyclic ligands, MDM2 inhibitors, and heterocyclic derivatives

(e.g., 1,3,4-oxadiazoles).[1] Its structure features a quaternary carbon at the 1-position of a

strained cyclobutane ring, creating unique spectroscopic signatures and fragmentation

patterns.

Property Detail

IUPAC Name 1-Phenylcyclobutane-1-carbohydrazide

Molecular Formula C₁₁H₁₄N₂O

Molecular Weight 190.24 g/mol

CAS (HCl Salt) 2172162-90-0

Key Moiety 1,1-disubstituted cyclobutane (Quaternary C1)
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Mass Spectrometry (MS) Analysis
Mass spectrometry is the primary method for confirming molecular weight and analyzing the

stability of the strained cyclobutane ring.

Ionization & Molecular Ion
Method: Electrospray Ionization (ESI) in Positive Mode (+ve).[2]

Molecular Ion:

m/z.

Adducts: Sodium adducts

m/z are common in non-desalted samples.

Fragmentation Pathways (MS/MS)
The fragmentation pattern is dominated by the stability of the phenyl cation and the relief of ring

strain.

Primary Loss (Hydrazine Moiety): Cleavage of the amide bond typically yields the acylium

ion

.

Secondary Loss (Decarbonylation): Loss of CO (28 Da) from the acylium ion generates the

1-phenylcyclobutyl carbocation (

).

Ring Opening: The cyclobutane ring is prone to opening under high collision energy, often

ejecting ethylene (

, 28 Da) to form a styrene-like cation (

).
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Figure 1: Proposed ESI-MS/MS fragmentation pathway for 1-
Phenylcyclobutanecarbohydrazide.

Infrared Spectroscopy (IR)
IR analysis is vital for confirming the conversion of the ester/acid precursor to the hydrazide.

The disappearance of the broad carboxylic O-H stretch and the appearance of the hydrazide

doublet are key indicators.

Key Diagnostic Bands
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Functional Group
Wavenumber
(cm⁻¹)

Morphology Assignment

Hydrazide N-H 3320, 3250 Doublet (Sharp)
Primary amine (

) asym/sym stretch.[3]

Amide N-H ~3200 Broad shoulder
Secondary amide (

) stretch.

Carbonyl (C=O) 1640 – 1665 Strong

Amide I band.

Typically lower than

esters (1735) due to

resonance.

Aromatic C-H 3030 – 3060 Weak
Phenyl ring C-H

stretch.

Aliphatic C-H 2940 – 2980 Medium

Cyclobutane

methylene (

) stretch.

Ring Deformation 900 – 1000 Medium/Weak

Characteristic

"breathing" modes of

the cyclobutane ring.

Technical Insight: The cyclobutane ring exerts steric strain on the carbonyl. While typical acyclic

hydrazides absorb near 1630 cm⁻¹, the steric bulk at the

-carbon (quaternary center) may shift the Amide I band slightly higher (

cm⁻¹).

Nuclear Magnetic Resonance (NMR)
NMR provides the definitive structural proof. The symmetry of the cyclobutane ring (achiral

plane) simplifies the aliphatic region, but the quaternary center creates distinct relaxation

behaviors.
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¹H NMR (Proton) - 400 MHz, DMSO-d₆
Amide/Hydrazine Protons:

9.0 – 9.5 ppm (1H, s, broad): Amide

. Exchangeable with

.

4.0 – 4.5 ppm (2H, s, broad): Terminal

. Note: This signal is often broadened or obscured by water peaks in DMSO.

Aromatic Region:

7.30 – 7.45 ppm (5H, m): Phenyl protons. Often appears as two sets of multiplets (ortho vs
meta/para) depending on resolution.

Cyclobutane Region (Diagnostic):

The cyclobutane protons appear as complex multiplets due to the rigid ring conformation.

2.60 – 2.80 ppm (2H, m):

-protons (C2/C4) on the face cis to the phenyl ring.

2.30 – 2.50 ppm (2H, m):

-protons (C2/C4) on the face trans to the phenyl ring.

1.70 – 1.90 ppm (2H, m):

-protons (C3).

¹³C NMR (Carbon) - 100 MHz, DMSO-d₆
Carbonyl (

):

172 – 174 ppm.
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Quaternary C1:

50 – 55 ppm. (Deshielded by Phenyl and Carbonyl).

Aromatic Carbons:

Ipso:

144 – 146 ppm.

Ortho/Meta/Para:

125 – 129 ppm.

Cyclobutane Methylenes:

C2/C4:

30 – 32 ppm.

C3:

15 – 16 ppm (Shielded, characteristic of cyclobutane).

Experimental Protocol: Sample Preparation
To ensure high-fidelity data, follow this workflow for sample preparation. Impurities such as

hydrazine hydrate or residual solvent can severely impact integration.
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Figure 2: Optimized sample preparation workflow for spectroscopic analysis.

Troubleshooting Common Artifacts
Missing NH₂ Peak: In wet DMSO, the

protons undergo rapid exchange with water (3.33 ppm). Solution: Use dry DMSO ampoules
or add a drop of

to slow exchange, though solubility may decrease.

Extra Doublet at 1.1 ppm: Indicates residual ethanol from washing.
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Broad HDO Peak: If the water peak is too broad, it may obscure the cyclobutane C2/C4

region. Solution: Presaturation pulse sequence (e.g., zgpr) to suppress water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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